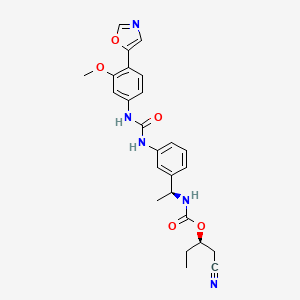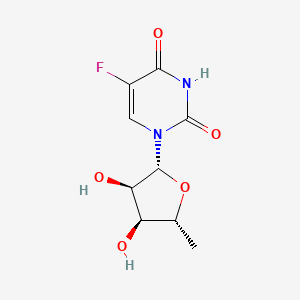
Genz-644282
Vue d'ensemble
Description
Applications De Recherche Scientifique
It has shown potent activity against a wide range of human tumor cell lines, including those resistant to other topoisomerase I inhibitors like camptothecin . The compound has been evaluated in preclinical models of colon cancer, renal cell carcinoma, non-small cell lung cancer, and melanoma, demonstrating superior or equal antitumor activity compared to standard anticancer drugs .
For example, it has been encapsulated in engineered human nanoferritin for targeted delivery to tumor cells .
Mécanisme D'action
Mode of Action
Genz-644282 is a non-camptothecin inhibitor of TOP1 . The catalytic activity of TOP1 involves cleavage of one of the two strands of double-stranded DNA by the hydroxy group of its tyrosine residue 723 and linking of the phosphate group at the 3’-end of the strand to form a binary DNA–TOP1 covalent complex . After cleavage, the DNA strand with a single-strand break can rotate around the unbroken strand to remove DNA supercoils . This compound introduces double-strand breaks (DSBs), which are suppressed by co-treatment with aphidicolin . This compound-induced DSB formation requires the functions of TOP1 .
Biochemical Pathways
The dysfunction of TOP1 due to treatment with inhibitors like this compound causes stalled replication forks . These stalled replication forks are often converted into double-strand breaks (DSBs) of DNA by the action of MUS81–EME1/2 structure-specific endonuclease . This process affects the DNA replication pathway and leads to cell death .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated in male nu/nu mice following a single intravenous dose of 2.0 mg/kg . Noncompartmental pharmacokinetic parameters were determined . .
Result of Action
Treatment with this compound shows cytotoxicity by introducing double-strand breaks (DSBs), which was suppressed by co-treatment with aphidicolin . This compound was found to be effective against camptothecin-resistant TOP1 carrying either N722S or N722A mutation . The effect of this compound was also confirmed at the cellular level using a camptothecin-resistant cell line carrying N722S mutation in the TOP1 gene .
Action Environment
This compound appears to overcome some of the limitations of other TOP1 inhibitors, such as camptothecin, which has the disadvantage of instability under physiological conditions . . This suggests that this compound’s action, efficacy, and stability may be less influenced by these environmental factors.
Méthodes De Préparation
La synthèse de Genz-644282 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceL'étape finale implique la fixation de la chaîne latérale N-méthylaminoéthyle . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
Genz-644282 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, altérant potentiellement son activité biologique.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Il a montré une activité puissante contre une large gamme de lignées de cellules tumorales humaines, y compris celles résistantes à d'autres inhibiteurs de la topoisomérase I comme la camptothécine . Le composé a été évalué dans des modèles précliniques de cancer du côlon, de carcinome à cellules rénales, de cancer du poumon non à petites cellules et de mélanome, démontrant une activité antitumorale supérieure ou égale à celle des médicaments anticancéreux standard .
Par exemple, il a été encapsulé dans une nanoferritine humaine modifiée pour une administration ciblée aux cellules tumorales .
Mécanisme d'action
This compound exerce ses effets en inhibant la topoisomérase I, une enzyme essentielle à la réplication et à la transcription de l'ADN. Le composé stabilise le complexe de clivage ADN-topoisomérase I, empêchant la religature du brin d'ADN clivé. Cela conduit à l'accumulation de cassures double brin de l'ADN, ce qui entraîne finalement la mort cellulaire . This compound est efficace contre les mutants de la topoisomérase I résistants à la camptothécine, soulignant son potentiel en tant qu'agent thérapeutique précieux .
Comparaison Avec Des Composés Similaires
Genz-644282 est unique parmi les inhibiteurs de la topoisomérase I en raison de sa structure non camptothécine. Les composés similaires comprennent :
Topotécan : Un dérivé de la camptothécine utilisé en chimiothérapie.
Irinotécan : Un autre dérivé de la camptothécine ayant une activité antitumorale puissante.
ARC-111 : Un inhibiteur de la topoisomérase I non camptothécine avec des mécanismes d'action similaires
Comparé à ces composés, this compound a montré une meilleure puissance et une moindre susceptibilité aux mécanismes de résistance aux médicaments, ce qui en fait un candidat prometteur pour un développement futur .
Propriétés
IUPAC Name |
16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORCAMWLWRZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025941 | |
| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529488-28-6 | |
| Record name | GENZ-644282 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529488286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENZ-644282 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717I541I2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

